molecular formula C10H14N2O2 B2456535 3-cyclohexyl-1H-pyrazole-4-carboxylic acid CAS No. 874908-44-8

3-cyclohexyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2456535
CAS No.: 874908-44-8
M. Wt: 194.234
InChI Key: MOCBJMTUHWKNAQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclohexyl group attached to the third carbon of the pyrazole ring. This compound has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard acid-catalyzed conditions. Key findings include:

Reagent SystemConditionsProductYieldSource
Methanol + H₂SO₄Reflux, 6 hrMethyl ester derivative82%
Ethanol + Thionyl Chloride0°C → RT, 2 hrEthyl ester derivative75%
Isopropyl Alcohol + DCCRT, 12 hrIsopropyl ester derivative68%

Mechanistic studies indicate nucleophilic acyl substitution dominates, with the acid first converting to an acyl chloride intermediate when SOCl₂ is used. Steric effects from the cyclohexyl group slightly reduce reaction rates compared to unsubstituted analogs.

Decarboxylation

Thermal decarboxylation occurs under controlled heating:

ConditionsTemperatureTimeMajor ProductYieldSource
Cu powder in quinoline180°C3 hr3-Cyclohexyl-1H-pyrazole58%
Microwave irradiation200°C20 min4-Cyclohexylpyrazole63%

Decarboxylation pathways are sensitive to ring substitution patterns. The cyclohexyl group stabilizes the transition state through inductive effects, enabling lower energy pathways compared to aryl-substituted analogs.

Amide Formation

Conversion to amides proceeds via activated intermediates:

Activation MethodAmineProductYieldSource
SOCl₂ → Acid Chloride2,3-DiaminopyridinePyrazole-4-carboxamide69%
EDCI/HOBtBenzylamineN-Benzylamide derivative74%

The acid chloride route (SOCl₂-mediated) achieves higher yields but requires stringent moisture control. Coupling reagents like EDCI enable direct amidation under milder conditions.

Ring Functionalization

Reaction TypeReagentPosition ModifiedYieldSource
BrominationNBS, AIBN, CCl₄C-541%
NitrationHNO₃/H₂SO₄, 0°CC-533%

Regioselectivity favors C-5 substitution due to steric protection of C-3 by the cyclohexyl group and electronic directing effects of the carboxylic acid . Yields are moderate due to competing decomposition pathways.

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

Metal SaltReaction ConditionsComplex StructureApplicationSource
Cu(NO₃)₂·3H₂OEthanol, RT, 2 hrMononuclear Cu(II) complexCatalytic oxidation
FeCl₃Methanol, reflux, 4 hrOctahedral Fe(III) complexMagnetic materials

X-ray crystallography confirms O,N-coordination through the carboxylic oxygen and pyrazole nitrogen . These complexes show promise in heterogeneous catalysis and materials science.

Biological Derivatization

While not a direct reaction, the compound serves as a precursor for bioactive molecules:

DerivativeSynthetic StepBiological ActivityIC₅₀Source
Y-700 analogCoupling with aryl bromideXanthine oxidase inhibition12 nM
Hydrazide derivativeReaction with hydrazineAnticancer (HeLa cells)8.7 μM

Structure-activity relationship studies highlight the critical role of the cyclohexyl group in enhancing lipophilicity and target binding .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 3-cyclohexyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial activity against various pathogens. Case studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays show that it may inhibit the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .

Pharmaceutical Applications
Due to its structural characteristics, this compound serves as a valuable intermediate in drug development. Its derivatives are being explored for their potential roles as anti-cancer agents and in the treatment of metabolic disorders .

Industrial Applications

This compound finds applications in various industrial sectors:

  • Agriculture : It is utilized as a precursor in the synthesis of fungicides, particularly those targeting fungal pathogens affecting crops. Its derivatives have shown efficacy against major agricultural pests, making them valuable in crop protection strategies .
  • Material Science : The compound is also being investigated for its role in developing new materials, such as polymers and coatings with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific functionalities .

Case Studies

Several studies have focused on the efficacy and mechanisms of action of this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus through a mechanism involving disruption of bacterial cell wall synthesis .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential utility as an anti-inflammatory agent .
  • Fungicide Development : Research conducted by agricultural scientists has shown that derivatives of this compound can be formulated into effective fungicides, providing broad-spectrum control over various fungal diseases affecting crops .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Biological Activity

3-Cyclohexyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group that imparts distinct steric and electronic properties, influencing its interaction with biological targets. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2 with a molecular weight of approximately 206.24 g/mol.

Pyrazole derivatives, including this compound, are known to interact with various biological targets, leading to diverse pharmacological effects. These interactions typically involve:

  • Enzyme Inhibition : Pyrazole derivatives can inhibit key enzymes in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Cell Signaling Modulation : The compound may influence signaling pathways critical for cell survival and apoptosis, such as the MAPK pathway.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Similar pyrazole derivatives have shown significant anticancer activity. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in various cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Anticancer Screening : In a study evaluating various pyrazole derivatives, compounds structurally related to this compound demonstrated IC50 values indicating potent anticancer activity against MCF-7 and A549 cell lines. These findings suggest that modifications in the pyrazole structure can enhance biological efficacy .
  • Mechanistic Insights : Research has shown that pyrazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This modulation can lead to significant effects on cell proliferation and survival, particularly in cancerous cells .

Pharmacokinetics and Toxicology

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) specific to this compound is limited. However, studies on similar compounds indicate that pyrazoles generally exhibit favorable pharmacokinetic profiles with moderate bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclohexyl-1H-pyrazole-4-carboxylic acid, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclohexylhydrazine, followed by basic hydrolysis of the ester intermediate. Key steps include:

  • Cyclocondensation : Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst under reflux conditions in ethanol (70–80°C, 6–8 hours) .
  • Hydrolysis : Saponification with NaOH (2M, 80°C, 4 hours) to convert the ester to the carboxylic acid .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
    • Validation : Confirm product identity via 1H^1H-/13C^{13}C-NMR, IR, and HRMS. For example, 1H^1H-NMR should show characteristic peaks for the pyrazole ring (δ 7.5–8.0 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Answer : A combination of techniques is required:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy :
  • NMR : Assign proton environments (e.g., carboxylic acid proton at δ ~12 ppm in DMSO-d6) .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and pyrazole C=N stretch (~1600 cm1^{-1}) .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling pyrazole-4-carboxylic acid derivatives in the lab?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
  • Storage : Keep in a cool, dry place away from oxidizers. Store in amber glass containers to prevent photodegradation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Regulatory Compliance : Adhere to GHS guidelines (e.g., H314 for skin corrosion) and local regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound?

  • Answer :

  • Structural Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electrostatic potential maps .
  • Reactivity Prediction : Compare HOMO/LUMO gaps to assess nucleophilic/electrophilic sites. For example, the carboxylic acid group (high electrophilicity) may dominate reactivity .
  • Validation : Correlate computed IR/Raman spectra with experimental data to confirm accuracy (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What strategies resolve contradictions in synthetic yields reported for pyrazole-4-carboxylates under varying conditions?

  • Answer :

  • Controlled Experiments : Test variables like solvent polarity (DMF vs. ethanol), temperature (25°C vs. reflux), and catalyst loading (5–10 mol%) .
  • Analytical Troubleshooting : Use LC-MS to identify byproducts (e.g., unhydrolyzed esters or dimerization products) .
  • Case Study : In one study, replacing DMF with THF increased yield from 45% to 72% due to reduced side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Answer :

  • Derivatization : Synthesize analogs (e.g., amides, esters) and test in enzyme inhibition assays (e.g., COX-2 or α-glucosidase) .
  • Pharmacological Assays :
  • In vitro : Measure IC50_{50} values using fluorogenic substrates (e.g., MUG for glycosidase activity) .
  • In silico : Dock derivatives into protein targets (e.g., PDB: 1CX2) using AutoDock Vina to predict binding affinities .
  • Data Analysis : Use QSAR models to correlate substituent effects (e.g., cyclohexyl lipophilicity) with bioactivity .

Properties

IUPAC Name

5-cyclohexyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCBJMTUHWKNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874908-44-8
Record name 3-cyclohexyl-1H-pyrazole-4-carboxylic acid
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